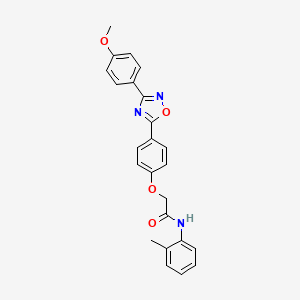
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as DFP-10825, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent antiproliferative effects on a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves the inhibition of a specific protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are critical for the survival and growth of cancer cells. By inhibiting HSP90, N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit cell migration and invasion, both of which are important processes in the development and progression of cancer. N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been shown to disrupt the function of several signaling pathways that are critical for cancer cell survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in lab experiments is its potent antiproliferative effects on a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is that it may not be effective against all types of cancer. Further research is needed to determine the specific types of cancer that are most responsive to this compound.
Direcciones Futuras
There are several future directions for research on N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One area of interest is the development of new cancer therapies that incorporate this compound. In addition, further research is needed to determine the optimal dosing and administration of N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in order to maximize its therapeutic potential. Finally, studies are needed to determine the long-term safety and efficacy of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves several steps, including the preparation of the starting materials, the coupling of the two aromatic rings, and the introduction of the sulfonamide moiety. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. In vitro studies have shown that this compound is highly effective at inhibiting the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2,6-difluorophenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-13(2)12-22-27(25,26)15-9-6-14(7-10-15)8-11-18(24)23-19-16(20)4-3-5-17(19)21/h3-7,9-10,13,22H,8,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAAHHWWCCYIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

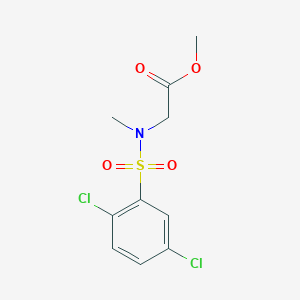
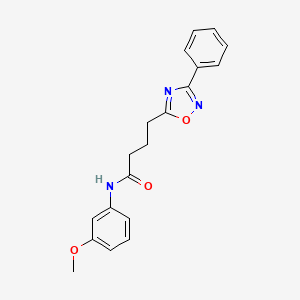

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
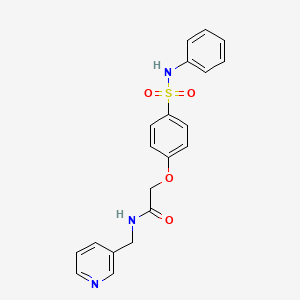

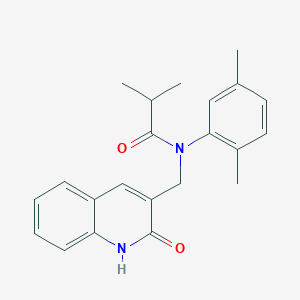

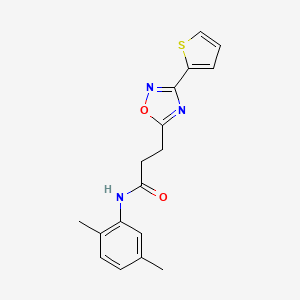
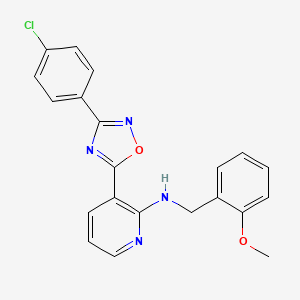
![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)
